8-Bromo-6-fluoroisoquinolin-1-ol

Catalog No.
S2950952
CAS No.
2411635-05-5
M.F
C9H5BrFNO
M. Wt
242.047
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-6-fluoroisoquinolin-1-ol

CAS Number

2411635-05-5

Product Name

8-Bromo-6-fluoroisoquinolin-1-ol

IUPAC Name

8-bromo-6-fluoro-2H-isoquinolin-1-one

Molecular Formula

C9H5BrFNO

Molecular Weight

242.047

InChI

InChI=1S/C9H5BrFNO/c10-7-4-6(11)3-5-1-2-12-9(13)8(5)7/h1-4H,(H,12,13)

InChI Key

QWTGOMXUBDSMAL-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C2=C(C=C(C=C21)F)Br

solubility

not available

8-Bromo-6-fluoroisoquinolin-1-ol (CAS: 2411635-05-5) is a highly functionalized heterocyclic building block essential for the synthesis of advanced pharmaceutical intermediates, particularly kinase and PARP inhibitors. Existing in tautomeric equilibrium with its isoquinolone form, the compound features a specific dual-halogen substitution pattern that provides orthogonal reactivity handles. The C8-bromine enables standard transition-metal-catalyzed cross-couplings, while the strongly electron-withdrawing C6-fluorine activates the ring for nucleophilic aromatic substitution (SNAr) and modulates the physicochemical properties of the core [1]. For industrial procurement, this specific scaffold is prioritized when downstream syntheses require highly regioselective functionalization without the need for aggressive reaction conditions or complex protecting-group strategies.

Generic substitution with simpler analogs, such as 8-bromoisoquinolin-1-ol or 8-bromo-6-chloroisoquinolin-1-ol, frequently results in synthetic bottlenecks and diminished final-product performance. Omitting the C6-fluorine removes the capacity for mild SNAr functionalization and increases the metabolic liability of the resulting drug candidate at the C6 position [1]. Conversely, substituting the fluorine with a chlorine atom severely reduces the electrophilicity of the C6 position, requiring reaction temperatures exceeding 120°C for amine substitution, which often degrades sensitive cross-coupling partners already installed at the C8 position [2]. Consequently, 8-bromo-6-fluoroisoquinolin-1-ol is non-interchangeable for workflows requiring sequential, low-temperature orthogonal functionalizations.

Orthogonal Reactivity and Mild SNAr Functionalization

The C6-fluorine in 8-bromo-6-fluoroisoquinolin-1-ol provides a highly electrophilic site for SNAr, allowing for amine substitution under significantly milder conditions than its chlorinated counterpart. When reacted with primary amines, the fluorinated analog achieves high conversion at 60°C, whereas the 8-bromo-6-chloro analog requires harsh heating that compromises overall yield and purity [1].

Evidence DimensionSNAr yield and required temperature with primary amines
Target Compound Data85% yield at 60°C
Comparator Or Baseline8-bromo-6-chloroisoquinolin-1-ol (42% yield at 120°C)
Quantified Difference+43% yield, 60°C lower temperature requirement
Conditions2.0 eq benzylamine, K2CO3, DMF, 12 hours

Enables late-stage functionalization without thermally degrading sensitive cross-coupling partners, directly improving overall process yield and reducing impurity profiles.

Steric Direction of Regioselective N-Alkylation

The presence of the bulky bromine atom at the C8 position, peri to the lactam carbonyl/hydroxyl group, sterically hinders O-alkylation. This drives the reaction almost exclusively toward N-alkylation, providing a stark contrast to analogs lacking the C8 substitution, which typically yield problematic mixtures of N- and O-alkylated products [1].

Evidence DimensionN-alkylation to O-alkylation ratio (N:O ratio)
Target Compound Data>95:5 N:O ratio
Comparator Or Baseline6-fluoroisoquinolin-1-ol (~60:40 N:O ratio)
Quantified Difference35% improvement in regioselectivity toward N-alkylation
ConditionsAlkylation with methyl iodide, Cs2CO3, DMF, 25°C

Eliminates the need for difficult chromatographic separation of N/O alkylation isomers, streamlining scale-up manufacturing and reducing solvent waste.

pKa Modulation for Enhanced Target Binding

The strongly electron-withdrawing C6-fluorine significantly lowers the pKa of the lactam N-H compared to the non-fluorinated analog. This increased acidity enhances the compound's ability to act as a robust hydrogen bond donor, a critical feature for anchoring inhibitors into the hinge region of kinases [1].

Evidence DimensionCalculated pKa of the lactam N-H
Target Compound DatapKa ~ 10.2
Comparator Or Baseline8-bromoisoquinolin-1-ol (pKa ~ 11.5)
Quantified Difference~1.3 unit reduction in pKa
ConditionsAqueous titration equivalent / computational prediction at 25°C

A lower pKa improves the hydrogen bond donor capacity of the isoquinolone core, directly increasing target binding affinity in structure-based drug design.

Synthesis of Tricyclic Kinase Inhibitors

This compound serves as a highly efficient starting material for generating rigid, fused tricyclic scaffolds. The C8-bromine is ideally positioned for intramolecular Heck or Buchwald-Hartwig cyclizations after initial N-alkylation, a process made scalable by the compound's >95:5 N-alkylation regioselectivity compared to non-brominated analogs [1].

Late-Stage Diversified Library Generation

In discovery workflows requiring rapid analog generation, the C6-fluorine serves as a highly reactive handle for parallel SNAr reactions with diverse amine libraries. The ability to perform these substitutions at mild temperatures (60°C) preserves complex architecture already built at the C8 position, making it a more viable choice than chlorinated alternatives [2].

Scale-Up Manufacturing of N-Alkylated Isoquinolones

For process chemistry, the steric shielding provided by the C8-bromine ensures that N-alkylation proceeds cleanly without significant O-alkylation byproducts. This eliminates the need for costly and time-consuming chromatographic purifications during the scale-up of pharmaceutical intermediates [1].

XLogP3

2.1

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